molecular formula C29H34N4O3S2 B11090555 N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(4-methylpiperidin-1-yl)carbonyl]benzamide

N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(4-methylpiperidin-1-yl)carbonyl]benzamide

Cat. No.: B11090555
M. Wt: 550.7 g/mol
InChI Key: ZQHGNDVWAWGGEY-UHFFFAOYSA-N
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Description

N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(4-methylpiperidin-1-yl)carbonyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, a cyclohexylamino group, and a piperidinylcarbonyl group, making it a molecule of interest for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(4-methylpiperidin-1-yl)carbonyl]benzamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized via the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Cyclohexylamino Group: The cyclohexylamino group is introduced through a nucleophilic substitution reaction, where cyclohexylamine reacts with an activated ester or halide derivative of the benzothiazole.

    Attachment of the Sulfanyl Group: The sulfanyl group is incorporated by reacting the intermediate with a thiol compound under basic conditions.

    Formation of the Piperidinylcarbonyl Group: The final step involves the reaction of the intermediate with 4-methylpiperidine and a suitable carbonylating agent, such as phosgene or a carbonyldiimidazole.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The benzothiazole ring and the amide groups can participate in various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic or electrophilic reagents, such as alkyl halides or acyl chlorides, can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives, depending on the specific reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential antimicrobial, anti-inflammatory, or anticancer activities.

Medicine

In medicine, the compound could be explored as a lead compound for drug development. Its ability to interact with various biological targets makes it a candidate for therapeutic applications.

Industry

Industrially, the compound could be used in the development of specialty chemicals, such as advanced polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(4-methylpiperidin-1-yl)carbonyl]benzamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzothiazole core can interact with protein active sites, while the amide and sulfanyl groups may facilitate binding through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(4-methylpiperidin-1-yl)carbonyl]benzamide stands out due to the presence of the 4-methylpiperidin-1-ylcarbonyl group, which may enhance its biological activity and specificity. This unique structural feature could provide distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C29H34N4O3S2

Molecular Weight

550.7 g/mol

IUPAC Name

N-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-(4-methylpiperidine-1-carbonyl)benzamide

InChI

InChI=1S/C29H34N4O3S2/c1-19-13-15-33(16-14-19)28(36)23-10-6-5-9-22(23)27(35)31-21-11-12-24-25(17-21)38-29(32-24)37-18-26(34)30-20-7-3-2-4-8-20/h5-6,9-12,17,19-20H,2-4,7-8,13-16,18H2,1H3,(H,30,34)(H,31,35)

InChI Key

ZQHGNDVWAWGGEY-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)NC3=CC4=C(C=C3)N=C(S4)SCC(=O)NC5CCCCC5

Origin of Product

United States

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